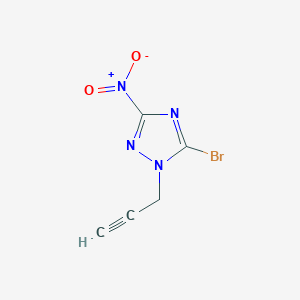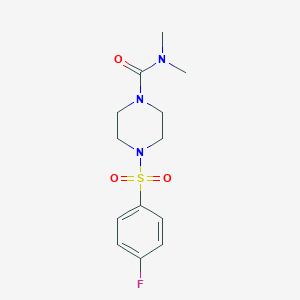
4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide”, there are general methods for the synthesis of piperazine derivatives. For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “4-((4-fluorophenyl)sulfonyl)morpholine”, include a density of 1.4±0.1 g/cm3, boiling point of 370.7±52.0 °C at 760 mmHg, and a molar refractivity of 57.8±0.4 cm3 .Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide involves the inhibition of specific enzymes that play a crucial role in various physiological processes. By inhibiting these enzymes, this compound can potentially modulate the activity of various signaling pathways, leading to therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to exhibit potent inhibitory activity against enzymes such as histone deacetylases and carbonic anhydrases, which are involved in various physiological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs and therapies. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide. These include:
1. Further studies to determine its potential applications in the development of new drugs and therapies.
2. Investigation of its mechanism of action and its effects on different physiological processes.
3. Development of new synthesis methods to improve its yield and purity.
4. Studies to determine its safety and efficacy in animal models and human trials.
5. Exploration of its potential applications in other fields, such as materials science and nanotechnology.
In conclusion, this compound is a promising compound with potential applications in pharmacology and medicinal chemistry. Its unique chemical structure and potent inhibitory activity make it a promising candidate for the development of new drugs and therapies. However, further studies are needed to determine its safety and efficacy, as well as its potential applications in other fields.
Synthesis Methods
The synthesis of 4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide involves several steps, starting with the reaction of 4-fluorobenzene sulfonamide with N,N-dimethylpiperazine in the presence of a base. The resulting intermediate is then reacted with a carboxylic acid derivative to form the final product.
Scientific Research Applications
4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs that target these enzymes.
Safety and Hazards
properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O3S/c1-15(2)13(18)16-7-9-17(10-8-16)21(19,20)12-5-3-11(14)4-6-12/h3-6H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDPCAFLAKRARN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

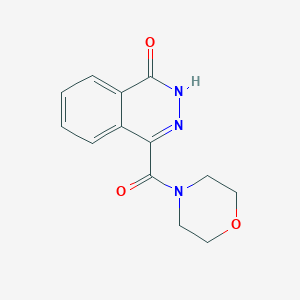
![Ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate](/img/structure/B366610.png)
![3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B366618.png)
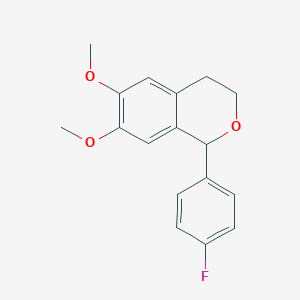
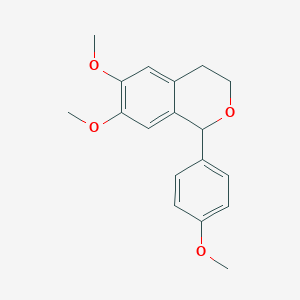
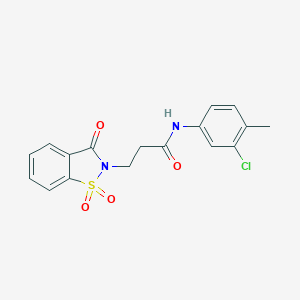
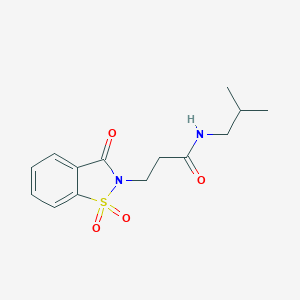
![Methyl 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate](/img/structure/B366634.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B366643.png)
![4-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-2-butyn-1-ol](/img/structure/B366648.png)
![{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B366652.png)
![2-[3-chloro-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B366664.png)
